dimethyl 1-(4-chlorobenzyl)-4-(2,5-dimethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate -

dimethyl 1-(4-chlorobenzyl)-4-(2,5-dimethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate

Catalog Number: EVT-3785898
CAS Number:
Molecular Formula: C24H24ClNO6
Molecular Weight: 457.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of 1,4-dihydropyridine derivatives often employs the Hantzsch pyridine synthesis. [, , , ] This multicomponent reaction typically involves reacting an aldehyde, a β-ketoester (like ethyl acetoacetate), and an ammonia source (such as ammonium acetate). Modifications to this reaction allow for the incorporation of various substituents at different positions of the dihydropyridine ring, leading to diverse chemical structures with potentially distinct pharmacological profiles.

Molecular Structure Analysis

The molecular structure of 1,4-dihydropyridines significantly impacts their biological activity. Substituents on the dihydropyridine ring, particularly at the 4-position, influence their interaction with biological targets like calcium channels. [, , , , , ] Techniques like X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy provide insights into the three-dimensional arrangement of atoms within these molecules, aiding in understanding their structure-activity relationships.

Mechanism of Action

1,4-Dihydropyridines, particularly those with specific substituents, act as calcium channel antagonists. [, , , , , , , ] They bind to L-type voltage-gated calcium channels, primarily in vascular smooth muscle and cardiac muscle, inhibiting calcium influx. This inhibition leads to vasodilation, reducing blood pressure, and can also suppress cardiac contractility.

Physical and Chemical Properties Analysis

The physicochemical properties of 1,4-dihydropyridines, such as solubility, lipophilicity, and stability, significantly impact their pharmaceutical applications. [, , , , ] Understanding these properties is crucial for optimizing drug formulation, delivery, and overall efficacy.

Applications
  • Cardiovascular Diseases: As calcium channel blockers, they are investigated for their potential in treating hypertension, angina pectoris, and other cardiovascular conditions. [, , , , , ]
  • Anticonvulsant Agents: Some derivatives exhibit anticonvulsant activity, suggesting their potential use in treating epilepsy and other seizure disorders. [, ]
  • Other Potential Applications: Researchers are exploring their potential for various other therapeutic applications, including Alzheimer's disease, cancer, and as neuroprotective agents. [, ]

Nifedipine

  • Compound Description: Nifedipine (dimethyl 1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate) is a well-known dihydropyridine calcium channel blocker widely used in the treatment of hypertension and angina. [, ]
  • Relevance: Nifedipine serves as a fundamental structural template for numerous 1,4-dihydropyridine calcium channel antagonists, including the target compound, dimethyl 1-(4-chlorobenzyl)-4-(2,5-dimethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. Both compounds share the core 1,4-dihydropyridine ring with ester substituents at the 3- and 5-positions. The variations lie in the substituents at the 1- and 4-positions of the dihydropyridine ring, which contribute to the different pharmacological profiles of these compounds. [, , ]

Nicardipine

  • Compound Description: Nicardipine (2-[benzyl(methyl)amino]ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate) is another dihydropyridine calcium channel blocker recognized for its therapeutic applications in managing hypertension. [, , , , ]
  • Relevance: Similar to nifedipine, nicardipine shares the core 1,4-dihydropyridine scaffold with the target compound, highlighting the importance of this pharmacophore in calcium channel modulation. The structural differences lie in the substituents at the 1-, 3-, and 4-positions. These variations contribute to the distinct pharmacological properties and duration of action observed between nicardipine and dimethyl 1-(4-chlorobenzyl)-4-(2,5-dimethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. [, , , , ]

Nimodipine

  • Compound Description: Nimodipine (isopropyl (2-methoxyethyl) 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate) is a dihydropyridine calcium channel blocker primarily recognized for its efficacy in preventing and treating neurological deficits associated with cerebral vasospasm. [, ]
  • Relevance: Nimodipine exhibits structural similarities to the target compound, sharing the 1,4-dihydropyridine ring system with distinct substitutions at the 1-, 3-, and 5-positions. Despite variations in these substituents, the shared core structure signifies their common mechanism of action as calcium channel antagonists, albeit with potentially different affinities for specific calcium channel subtypes. [, ]

Nitrendipine

  • Compound Description: Nitrendipine (ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate) is a dihydropyridine calcium channel blocker primarily recognized for its use in treating hypertension. [, ]
  • Relevance: Nitrendipine shares the fundamental 1,4-dihydropyridine core structure with the target compound. Variations are primarily observed in the alkyl substituents at the 3- and 5-positions of the dihydropyridine ring, with nitrendipine having ethyl and methyl groups, compared to the dimethyl groups in the target compound. Despite these variations, the shared core structure highlights their common classification as 1,4-dihydropyridine calcium channel antagonists. [, ]

Isradipine

  • Compound Description: Isradipine (isopropyl methyl (+/-)-4-(4-benzofurazanyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate) is a dihydropyridine calcium channel blocker that is recognized for its efficacy in treating hypertension. []
  • Relevance: Similar to the previously mentioned dihydropyridines, isradipine shares the central 1,4-dihydropyridine ring system with the target compound. The structural distinctions are found in the substituents at the 1- and 4-positions. These differences contribute to the variations in their pharmacokinetic and pharmacodynamic properties. []

Dimethyl 4-(2-chlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate (DCDDP)

  • Compound Description: DCDDP (dimethyl 4-(2-chlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate) is a dihydropyridine calcium antagonist investigated for its potential in treating pulmonary hypertension. [, ]
  • Relevance: DCDDP shares a close structural resemblance to the target compound, dimethyl 1-(4-chlorobenzyl)-4-(2,5-dimethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. Both compounds share the central 1,4-dihydropyridine ring, the dimethyl ester substituents at positions 3 and 5, and a chlorine atom in their respective aryl substituents. This structural similarity suggests that DCDDP and the target compound may exhibit overlapping pharmacological profiles, particularly regarding calcium channel blocking activity. [, ]

Properties

Product Name

dimethyl 1-(4-chlorobenzyl)-4-(2,5-dimethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate

IUPAC Name

dimethyl 1-[(4-chlorophenyl)methyl]-4-(2,5-dimethoxyphenyl)-4H-pyridine-3,5-dicarboxylate

Molecular Formula

C24H24ClNO6

Molecular Weight

457.9 g/mol

InChI

InChI=1S/C24H24ClNO6/c1-29-17-9-10-21(30-2)18(11-17)22-19(23(27)31-3)13-26(14-20(22)24(28)32-4)12-15-5-7-16(25)8-6-15/h5-11,13-14,22H,12H2,1-4H3

InChI Key

CJIXPSMFWPKQPS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2C(=CN(C=C2C(=O)OC)CC3=CC=C(C=C3)Cl)C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.